N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a pyrazolo[4,3-c]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group, an ethyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[4,3-c]pyridine core and the oxygen atoms in the benzo[d][1,3]dioxol-5-ylmethyl and carboxamide groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazolo[4,3-c]pyridine core might undergo reactions typical of other nitrogen-containing heterocycles, while the benzo[d][1,3]dioxol-5-ylmethyl and carboxamide groups might participate in reactions typical of ethers and amides, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Its polarity might result in a relatively high boiling point and solubility in polar solvents . Its chemical properties would be determined by the reactivity of its functional groups .Scientific Research Applications
Antiallergic Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide and its derivatives have been studied for their potential antiallergic activity. Studies have synthesized various analogues exhibiting significant antiallergic effects in rat models, highlighting their therapeutic potential for allergic conditions (A. Nohara et al., 1985).
Synthesis and Characterization
The compound has been central to studies focused on the synthesis and characterization of novel derivatives with potential pharmacological applications. For instance, research on pyrazolo[4,3-c]pyridine derivatives explores their synthesis for potential use in various biological activities, including anticancer and anti-inflammatory effects (Uroš Grošelj et al., 2015).
Antimicrobial and Antioxidant Properties
Researchers have also investigated the antimicrobial and antioxidant properties of this compound derivatives. Studies aim to design and synthesize novel compounds that exhibit significant antibacterial activity, particularly against resistant strains, as well as compounds that demonstrate antioxidant capabilities (M. Palkar et al., 2017).
Molecular Docking Studies
The compound and its derivatives have been subjects of molecular docking studies to predict their interaction with biological targets. These studies help in understanding the molecular basis of their activity and guide the development of more effective and selective agents for therapeutic applications (E. M. Flefel et al., 2018).
Crystal Structure Analysis
Research on this compound also includes crystal structure and Hirshfeld surface analysis. These studies provide insights into the molecular and crystal structures of the compound and its derivatives, aiding in the understanding of their physical and chemical properties (K. Kumara et al., 2017).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-21-7-11(15-12(8-21)17(23)20-19-15)16(22)18-6-10-3-4-13-14(5-10)25-9-24-13/h3-5,7-8H,2,6,9H2,1H3,(H,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXBJIICACTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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